![molecular formula C25H27Cl2NO2 B10946925 N-(1-adamantylmethyl)-4-[(2,6-dichlorophenoxy)methyl]benzamide](/img/structure/B10946925.png)
N-(1-adamantylmethyl)-4-[(2,6-dichlorophenoxy)methyl]benzamide
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Overview
Description
N-(1-adamantylmethyl)-4-[(2,6-dichlorophenoxy)methyl]benzamide is a synthetic organic compound characterized by its adamantyl and dichlorophenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-adamantylmethyl)-4-[(2,6-dichlorophenoxy)methyl]benzamide typically involves the reaction of 1-adamantylmethylamine with 4-[(2,6-dichlorophenoxy)methyl]benzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1-adamantylmethyl)-4-[(2,6-dichlorophenoxy)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The adamantyl group can be oxidized to form adamantyl ketones or alcohols.
Reduction: The benzamide group can be reduced to form amines.
Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Adamantyl ketones or alcohols.
Reduction: Amines.
Substitution: Substituted benzamides with various functional groups replacing the dichlorophenoxy group.
Scientific Research Applications
N-(1-adamantylmethyl)-4-[(2,6-dichlorophenoxy)methyl]benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of N-(1-adamantylmethyl)-4-[(2,6-dichlorophenoxy)methyl]benzamide involves its interaction with specific molecular targets. The adamantyl group is known for its ability to enhance the lipophilicity and membrane permeability of compounds, potentially facilitating their entry into cells. The dichlorophenoxy group may interact with specific receptors or enzymes, modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(1-adamantylmethyl)-2-chloroacetamide
- N-(1-adamantylmethyl)-2-hydroxybenzamide
- N-(1-adamantylmethyl)-2-chloroethanimidamide
Uniqueness
N-(1-adamantylmethyl)-4-[(2,6-dichlorophenoxy)methyl]benzamide is unique due to the presence of both the adamantyl and dichlorophenoxy groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, lipophilicity, and specific interactions with molecular targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C25H27Cl2NO2 |
---|---|
Molecular Weight |
444.4 g/mol |
IUPAC Name |
N-(1-adamantylmethyl)-4-[(2,6-dichlorophenoxy)methyl]benzamide |
InChI |
InChI=1S/C25H27Cl2NO2/c26-21-2-1-3-22(27)23(21)30-14-16-4-6-20(7-5-16)24(29)28-15-25-11-17-8-18(12-25)10-19(9-17)13-25/h1-7,17-19H,8-15H2,(H,28,29) |
InChI Key |
FIRVKWVBTOMTTC-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CNC(=O)C4=CC=C(C=C4)COC5=C(C=CC=C5Cl)Cl |
Origin of Product |
United States |
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